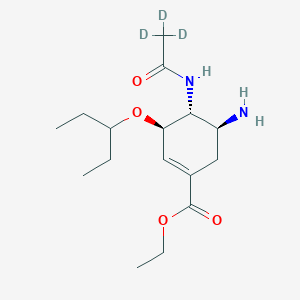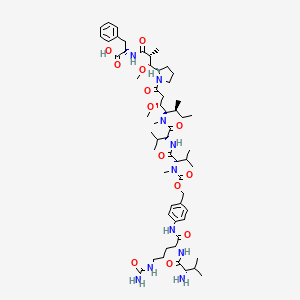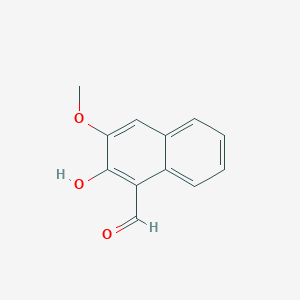![molecular formula C44H32CoN8 B11929678 cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)
cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline is a porphyrin-based complex with cobalt at its centerThe molecular formula of this compound is C44H32CoN8, and it has a molecular weight of 731.7 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction involving pyrrole and benzaldehyde derivatives.
Substitution with Aminophenyl Groups: The porphyrin ring is then substituted with aminophenyl groups through a nucleophilic aromatic substitution reaction.
Coordination of Cobalt Ion: The final step involves the coordination of the cobalt ion to the porphyrin ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: Reduction reactions can convert cobalt(III) complexes back to cobalt(II).
Substitution: The aminophenyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride; aqueous or organic solvents; room temperature.
Substitution: Acyl chlorides, sulfonyl chlorides; organic solvents; room temperature to reflux conditions.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: Substituted porphyrin derivatives.
Aplicaciones Científicas De Investigación
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and optoelectronic devices due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline involves the coordination of the cobalt ion to various molecular targets. The porphyrin ring facilitates electron transfer processes, making the compound an effective catalyst. In biological systems, the compound can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(2+);2-[10,15,20-tris(2-aminophenyl)porphyrin-22,23-diid-5-yl]aniline: Similar structure but with 2-aminophenyl groups instead of 4-aminophenyl groups.
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine: Lacks the cobalt ion but has a similar porphyrin structure.
Uniqueness
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline is unique due to its specific substitution pattern and the presence of the cobalt ion. This combination imparts distinct catalytic and photophysical properties, making it valuable for various applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C44H32CoN8 |
|---|---|
Peso molecular |
731.7 g/mol |
Nombre IUPAC |
cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline |
InChI |
InChI=1S/C44H32N8.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |
Clave InChI |
MKDNQHGERDVCPS-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)N)C=C5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)




![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)




![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)


